molecular formula C21H24N2O3 B14139414 1-(2,5-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 876715-48-9

1-(2,5-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14139414
CAS No.: 876715-48-9
M. Wt: 352.4 g/mol
InChI Key: FVSNZQFTNMLBEM-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrrolidine ring, substituted phenyl groups, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted amine and a carbonyl compound.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the pyrrolidine derivative with an appropriate carboxylic acid or its derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.

    1-(2,5-Dimethylphenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a hydroxy group instead of an ethoxy group.

Uniqueness

1-(2,5-Dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity, solubility, and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

876715-48-9

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N2O3/c1-4-26-18-9-7-17(8-10-18)22-21(25)16-12-20(24)23(13-16)19-11-14(2)5-6-15(19)3/h5-11,16H,4,12-13H2,1-3H3,(H,22,25)

InChI Key

FVSNZQFTNMLBEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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